molecular formula C16H16N2O B6641991 N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide

N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide

カタログ番号 B6641991
分子量: 252.31 g/mol
InChIキー: IWQLZMXTRBYCIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and IKKε. These kinases are involved in the regulation of innate immune responses, and their dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

作用機序

TBK1 and IKKε are serine/threonine kinases that play a critical role in the regulation of innate immune responses, including the production of type I interferons and proinflammatory cytokines. These kinases are activated by various stimuli, including viral infections, bacterial infections, and cellular stress. Once activated, TBK1 and IKKε phosphorylate downstream targets, including transcription factors such as IRF3 and NF-κB, leading to the induction of innate immune responses. N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide inhibits the activation of TBK1 and IKKε, leading to the suppression of downstream signaling pathways and the inhibition of innate immune responses.
Biochemical and Physiological Effects:
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a range of biochemical and physiological effects in various preclinical models. In cancer models, the compound has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the antitumor immune response. In autoimmune disease models, the compound has been shown to reduce inflammation and autoimmunity. In neurodegenerative disease models, the compound has been shown to protect against neuronal damage and improve cognitive function.

実験室実験の利点と制限

N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for TBK1 and IKKε, its ability to penetrate cell membranes, and its favorable pharmacokinetic properties. However, the compound also has several limitations, including its low solubility and stability, its potential for off-target effects, and the need for specialized equipment and expertise for its synthesis and use in experiments.

将来の方向性

There are several future directions for the research and development of N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide. One direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide in different diseases. Additionally, the compound's potential as a combination therapy with other drugs or immunotherapies should be explored. Finally, the compound's potential for clinical development in various diseases should be further investigated.

合成法

N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide was first synthesized by researchers at the Medicines Research Centre in the United Kingdom. The synthesis method involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction to yield the desired product. The synthesis of N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

科学的研究の応用

N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied in various preclinical models, including cell lines, animal models, and patient-derived samples. The compound has been shown to inhibit the activation of TBK1 and IKKε, resulting in the suppression of downstream signaling pathways involved in innate immune responses. This inhibition has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

特性

IUPAC Name

N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-5-8-15(10-17-11)18-16(19)14-7-6-12-3-2-4-13(12)9-14/h5-10H,2-4H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQLZMXTRBYCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。